molecular formula C15H20O3 B1218404 4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one CAS No. 886990-00-7

4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Cat. No.: B1218404
CAS No.: 886990-00-7
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-UHFFFAOYSA-N
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Description

4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a natural product found in Eupatorium formosanum, Picradeniopsis schaffneri, and other organisms with data available.

Biological Activity

4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the known biological activities of this compound, including its antimicrobial and anticancer properties. The findings are supported by various studies and data tables summarizing key research outcomes.

The compound's molecular formula is C15H20O3C_{15}H_{20}O_3 with a molecular weight of 248.32 g/mol. Its structure includes a cyclodecane ring fused with a furan ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
IUPAC Name(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
InChI KeyPDEJECFRCJOMEN-WQURXQIUSA-N

Antimicrobial Properties

Research indicates that 4-hydroxy-6,10-dimethyl-3-methylidene exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial species tested.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays showed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Anticancer Effects

A notable study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 30 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Concentration (µM)% Cell Viability
0100
1085
3050
5025

The biological effects of 4-hydroxy-6,10-dimethyl-3-methylidene are believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or alter gene expression profiles associated with cell cycle regulation and apoptosis.

Enzyme Interaction Studies

In enzyme assays, the compound was shown to inhibit certain kinases involved in cancer progression. For instance:

  • Cyclin-dependent Kinase (CDK) : IC50 values indicated effective inhibition at low micromolar concentrations.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to evaluate the safety profile of the compound. Preliminary toxicity studies suggest that it has a favorable margin of safety with no significant genotoxic effects observed in Ames tests.

Properties

IUPAC Name

4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJECFRCJOMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-25-0
Record name 6750-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 2
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 3
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 4
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 5
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Reactant of Route 6
4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

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